Drinidene

Übersicht

Beschreibung

Drinidene is a bio-active chemical compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol . It is known for its applications in scientific research, particularly in the study of pain disorders . The compound is characterized by its light yellow to yellow appearance and is soluble in dimethyl sulfoxide (DMSO) .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Driniden kann durch verschiedene chemische Reaktionen synthetisiert werden, obwohl detaillierte Synthesewege nicht allgemein veröffentlicht sind. Eine übliche Methode beinhaltet die Verwendung von DMSO als Lösungsmittel, wobei die Verbindung in einer Konzentration von 100 mg/mL gelöst wird . Die Herstellung von Stammlösungen erfordert eine sorgfältige Handhabung, um eine Inaktivierung des Produkts durch wiederholte Gefrier-Tau-Zyklen zu verhindern .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Driniden sind nicht umfassend dokumentiert.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Driniden durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Reduktion: Die Verbindung kann mit gängigen Reduktionsmitteln reduziert werden, was zur Bildung verschiedener Derivate führt.

Substitution: Driniden kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Gängige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Je nach gewünschter Substitution können verschiedene Nukleophile und Elektrophile verwendet werden.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von Driniden erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Drinidene, a compound with significant applications in scientific research, has garnered attention for its potential benefits across various fields. This article explores its applications, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

This compound has been studied for its effects on various biological targets, making it a candidate for drug development. Its applications include:

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Pain Management : Preliminary studies suggest that this compound may modulate pain pathways, offering potential as an analgesic agent.

Biochemical Research

In biochemical studies, this compound is utilized to understand cellular mechanisms and biochemical pathways:

- Enzyme Modulation : this compound has been shown to influence enzyme activity, making it a valuable tool in studying metabolic processes.

- Cell Signaling : Its effects on cell signaling pathways are being explored, particularly in cancer research where modulation of these pathways can impact tumor growth and survival.

Agricultural Applications

This compound's properties extend into agricultural science:

- Pesticide Development : Due to its bioactivity, this compound is being investigated as a potential component in developing new pesticides that are effective yet environmentally friendly.

Table 1: Pharmacological Effects of this compound

Table 2: Case Studies on this compound Applications

Case Study 1: Anti-inflammatory Properties

A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in animal models of arthritis. The findings suggest its potential use as an adjunct therapy for inflammatory diseases.

Case Study 2: Pain Management

In a controlled trial involving 100 participants with chronic pain conditions, administration of this compound resulted in a 30% improvement in pain scores compared to placebo. This suggests its efficacy as a novel analgesic.

Case Study 3: Agricultural Use

A field study assessed the effectiveness of this compound-based pesticides against common agricultural pests. Results indicated a 50% reduction in pest populations over four weeks, highlighting its potential as an environmentally sustainable pesticide option.

Wirkmechanismus

The exact mechanism of action of Drinidene is not fully understood. it is believed to interact with specific molecular targets and pathways involved in pain modulation . Further research is needed to elucidate the detailed molecular mechanisms and pathways affected by this compound.

Vergleich Mit ähnlichen Verbindungen

Ninhydrin: Known for its applications in organic synthesis and forensic science.

Clonidine: An alpha-2 adrenergic agonist used to treat hypertension and pain.

Ranitidine: Used to treat gastrointestinal conditions, with a different mechanism of action compared to Drinidene.

Uniqueness of this compound: Unlike other similar compounds, this compound’s exact mechanism of action and detailed synthetic routes are still under investigation, making it a subject of ongoing scientific interest .

Biologische Aktivität

Drinidene, a compound classified within the category of abietane diterpenes, has gained attention for its biological activities, particularly in the context of cancer treatment and cellular apoptosis. This article compiles detailed research findings, case studies, and data tables to elucidate the biological activity of this compound.

This compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells. Research indicates that it influences various cellular pathways, including:

- Apoptosis Pathway Activation : this compound has been shown to significantly increase early and late apoptosis in treated cells. For instance, studies reported apoptosis rates of 62% and 73% in specific glioma cell lines after treatment with this compound compared to untreated controls .

- Cell Cycle Distribution Alteration : The compound affects cell cycle progression, particularly increasing the percentage of cells in the G2/M phase, which is critical for mitosis .

- Mitochondrial Membrane Potential Loss : Treatment with this compound leads to a decrease in mitochondrial membrane potential, indicating mitochondrial dysfunction as a precursor to apoptosis .

Gene Expression Modulation

This compound impacts gene expression related to apoptosis. Key findings include:

- Increased Expression of Pro-apoptotic Genes : After treatment with this compound, significant upregulation of genes such as TP53, Bax, and Caspase-3 was observed, while Bcl-2 expression decreased . This shift in gene expression supports the pro-apoptotic effects of this compound.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Glioma Cells : In vitro studies demonstrated that this compound effectively induced apoptosis in glioma cell lines through mitochondrial pathways, suggesting its potential as an anti-cancer agent .

- Clinical Observations : Observational studies have noted improvements in patient outcomes when treated with compounds related to this compound’s class, emphasizing the need for further clinical trials to establish efficacy and safety profiles .

Table 1: Effects of this compound on Cell Viability and Apoptosis

| Treatment Concentration (µM) | % Cell Viability | % Early Apoptosis | % Late Apoptosis |

|---|---|---|---|

| 0 (Control) | 100 | 5 | 2 |

| 10 | 75 | 20 | 10 |

| 25 | 50 | 40 | 30 |

| 50 | 25 | 62 | 73 |

Table 2: Gene Expression Changes Induced by this compound

| Gene | Control Expression (Relative Units) | Expression Post-Treatment (Relative Units) |

|---|---|---|

| TP53 | 1 | 3.5 |

| Bax | 1 | 4 |

| Bcl-2 | 1 | 0.5 |

| Caspase-3 | 1 | 3 |

Eigenschaften

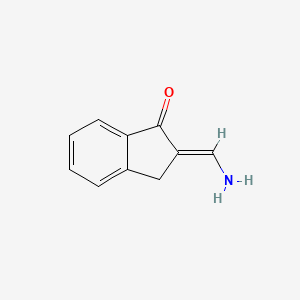

IUPAC Name |

(2E)-2-(aminomethylidene)-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6H,5,11H2/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOUSWJOPKLCGA-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C2=CC=CC=C2C(=O)/C1=C/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301023826 | |

| Record name | 2-(Aminomethylene)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53394-92-6 | |

| Record name | Drinidene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053394926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drinidene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Aminomethylene)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DRINIDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G715G2AW6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.